3-Methylbutyrolactone
Overview
Description
3-Methylbutyrolactone, also known as 4-methyloxolan-2-one, is a γ-lactone with the molecular formula C5H8O2. It is a five-membered cyclic ester that is structurally related to γ-butyrolactone. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and polymer chemistry .
Mechanism of Action
Target of Action
3-Methylbutyrolactone is a γ-lactone , a class of compounds known for their broad spectrum of biological and pharmacological activities Γ-butyrolactones are known to interact with a variety of biological targets due to their structural versatility .
Mode of Action
Γ-butyrolactones, in general, are known to exhibit a wide range of biological activities, including anti-cancer, diuretic, contraceptive, and treatment of heart disease . These activities suggest diverse modes of action, likely involving interactions with multiple cellular targets.
Biochemical Pathways
It’s worth noting that γ-butyrolactones, including this compound, have been found to be involved in onco-protective activities . This suggests that they may interact with biochemical pathways related to cell growth and proliferation.
Result of Action
For instance, certain γ-butyrolactone derivatives have been found to protect against cytotoxicity in cells , suggesting potential cellular protective effects.
Biochemical Analysis
Biochemical Properties
Γ-lactones, the class of compounds to which 3-Methylbutyrolactone belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to specific sites on these biomolecules, influencing their function and playing a role in various biochemical reactions .
Cellular Effects
These derivatives were proposed to exert their protective effect by inhibiting reactive oxygen species (ROS) production and the autophagy process .
Molecular Mechanism
Γ-butyrolactone derivatives have been shown to bind to α-glucosidase, an enzyme involved in carbohydrate metabolism . This binding was theoretically proved in a molecular docking study .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methylbutyrolactone can be synthesized through several methods. One common approach involves the cyclization of 4-methyl-4-hydroxybutanoic acid under acidic conditions. Another method includes the gold-catalyzed allylic functionalization of allylic acetates, which has been found to be efficient for the preparation of γ-butyrolactones .
Industrial Production Methods: Industrial production of this compound often involves the hydroformylation of 1,4-butanediol or its ester derivatives, followed by oxidation. This process utilizes hydrogen and carbon monoxide gases in the presence of a hydroformylation catalyst to form an intermediate product, which is then oxidized to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Methylbutyrolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the lactone ring opens to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 4-Methyl-4-hydroxybutanoic acid.
Reduction: 4-Methyl-1,4-butanediol.
Substitution: Various substituted butyrolactones depending on the nucleophile used.
Scientific Research Applications
3-Methylbutyrolactone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-catalyzed lactone hydrolysis.
Industry: It is used in the production of polymers and as a solvent in various industrial processes
Comparison with Similar Compounds
γ-Butyrolactone: A structurally similar compound with a four-carbon backbone.
α-Methylene-γ-butyrolactone: Contains an additional methylene group, making it more reactive.
δ-Valerolactone: A six-membered lactone with different reactivity and applications.
Uniqueness of 3-Methylbutyrolactone: this compound is unique due to its specific structural features, such as the presence of a methyl group at the γ-position, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
4-methyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZLTHLQMAFAPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70862733 | |
Record name | 4-Methyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methylbutyrolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1679-49-8, 64190-48-3 | |
Record name | β-Methyl-γ-butyrolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1679-49-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Methylbutyrolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Dihydro-4-methylfuran-2(3H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064190483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Furanone, dihydro-4-methyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134770 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Methyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-dihydro-4-methylfuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 4-methyloxolan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Methylbutyrolactone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002167 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the potential significance of elevated 3-Methylbutyrolactone levels in Atm-deficient mice?
A1: Research suggests that this compound might play a role in mitigating carcinogenesis. A study [] found elevated levels of this compound in Atm-deficient mice, a model known for increased cancer susceptibility. Furthermore, these elevated levels were linked to a restricted intestinal microbiota composition in both Atm-deficient and wild-type mice. This suggests that the intestinal microbiota might influence this compound levels, which in turn could contribute to the compound's potential onco-protective effects. Further research is needed to confirm this link and explore the underlying mechanisms.
Q2: Why is the NMR analysis of 3-Hydroxy-3-methylbutyrolactone challenging?
A2: The NMR analysis of 3-Hydroxy-3-methylbutyrolactone (a closely related compound) is complex due to the unique behavior of its protons. A study [] highlighted that the protons at the C-2 and C-4 positions in this molecule can appear equivalent in NMR spectra depending on the solvent and temperature used. This "accidental equivalence" arises from the specific molecular structure and can complicate the interpretation of NMR data, requiring careful consideration of experimental conditions.
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